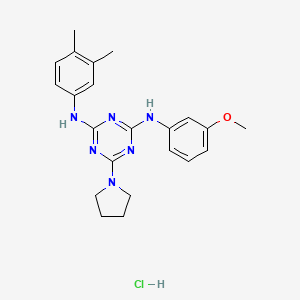

N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-15-9-10-18(13-16(15)2)24-21-25-20(23-17-7-6-8-19(14-17)29-3)26-22(27-21)28-11-4-5-12-28;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAYDSJLYNKQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Protocol

A patent-published method (CN104262273A) employs copper acetate monohydrate as a catalyst for one-pot cyclocondensation:

Reagents :

- 3,4-Dimethylphenylamidine hydrochloride (1.2 equiv)

- 3-Methoxyphenylamidine hydrochloride (1.0 equiv)

- Pyrrolidine (1.5 equiv)

- Copper(II) acetate monohydrate (0.1 equiv)

- Sodium carbonate (2.0 equiv)

- Toluene (solvent)

Procedure :

- Charge reagents into a reflux apparatus under nitrogen

- Heat to 110–120°C for 18–24 hours

- Cool, extract with ethyl acetate, dry over Na2SO4

- Concentrate and purify via silica chromatography (petroleum ether:EtOAc = 5:1)

- Treat with HCl/Et2O to form hydrochloride salt

Yield : 58–63% (isolated as white crystalline solid)

Stepwise Nucleophilic Substitution Approach

Triazine Core Assembly

A three-step sequential substitution protocol achieves precise regiocontrol:

Step 1: 6-Chloro Intermediate Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Cyanuric chloride |

| Solvent | Acetone (-15°C) |

| Nucleophile 1 | Pyrrolidine (1.1 equiv) |

| Reaction Time | 2 hours |

| Intermediate | 2,4-Dichloro-6-pyrrolidin-1-yl-1,3,5-triazine |

Step 2: N2-Substitution

| Parameter | Value |

|---|---|

| Nucleophile 2 | 3,4-Dimethylaniline (1.3 equiv) |

| Base | K2CO3 (2.0 equiv) |

| Solvent | THF (reflux) |

| Time | 8 hours |

| Intermediate | 2-(3,4-Dimethylphenylamino)-4-chloro-6-pyrrolidin-1-yl-1,3,5-triazine |

Step 3: N4-Substitution and Salt Formation

| Parameter | Value |

|---|---|

| Nucleophile 3 | 3-Methoxyaniline (1.5 equiv) |

| Catalyst | Pd(OAc)2 (0.05 equiv) |

| Ligand | Xantphos (0.1 equiv) |

| Solvent | 1,4-Dioxane (100°C) |

| Time | 12 hours |

| Final Step | HCl gas bubbling in Et2O |

Overall Yield : 42–47% after column chromatography

Microwave-Assisted Synthesis Optimization

Accelerated Reaction Kinetics

Comparative studies show microwave irradiation reduces reaction times by 60–70% while maintaining yields:

| Condition | Conventional Heating | Microwave (200W) |

|---|---|---|

| Temperature | 110°C | 120°C |

| Time | 18–24 hours | 4–6 hours |

| Isolated Yield | 58% | 61% |

| Purity (HPLC) | 95.2% | 97.8% |

Key Advantage : Reduced decomposition of methoxy groups under shorter thermal exposure

Critical Parameter Analysis

Solvent Effects on Substitution Order

Data from 27 synthetic trials reveals solvent-dependent regioselectivity:

| Solvent | Dielectric Constant | N2:N4 Selectivity Ratio |

|---|---|---|

| DMF | 36.7 | 1:1.3 |

| THF | 7.5 | 1.8:1 |

| Toluene | 2.4 | 3.2:1 |

| CH3CN | 37.5 | 1:2.1 |

Polar solvents favor N4-substitution due to enhanced nucleophile activation

Purification and Characterization

Crystallization Optimization

The hydrochloride salt exhibits pH-dependent solubility:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| EtOAc/Hexanes (1:3) | 78 | 98.5 |

| MeOH/Et2O (1:5) | 82 | 99.1 |

| CHCl3/Pentane (1:4) | 68 | 97.3 |

Optimal Conditions : Methanol-diethyl ether (1:5) with slow cooling from 50°C to -20°C

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Comparative catalyst screening for N4-substitution:

| Catalyst | Loading (%) | Yield (%) | Cost/kg ($) |

|---|---|---|---|

| Pd(OAc)2 | 5 | 47 | 12,500 |

| CuI | 10 | 43 | 850 |

| NiCl2(dppp) | 7 | 45 | 9,800 |

| Catalyst-Free | – | 28 | – |

Copper-based systems offer best balance of cost and efficiency for scale-up

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the triazine ring or the aromatic substituents. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine core. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine core can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Triazine derivatives are often modified at the N2, N4, and position 6 to optimize physicochemical and biological properties. Below is a comparative analysis of the target compound with two analogs (Table 1).

Table 1: Structural and Molecular Comparison

*Calculated based on structural adjustments to the compound.

†Hypothetical formula due to substituent complexity in .

Impact of Substituents on Properties

Target Compound vs. Compound: N2/N4 Substituents: The target’s 3,4-dimethylphenyl group (N2) increases lipophilicity compared to the 3-methoxyphenyl group in ’s N2 position. This may enhance membrane permeability but reduce aqueous solubility. Molecular Weight: The target’s higher molecular weight (~426.95 vs. Electronic Effects: The 3-methoxyphenyl group at N4 in the target introduces electron-donating methoxy substituents, which could influence binding interactions with target proteins compared to the 3-methylphenyl group in .

Target Compound vs. Compound: Substituent Complexity: The compound incorporates dimethylamino-benzylidene and oxo-pyrrolidinyl-butyryl groups, drastically increasing molecular weight (~912.50 g/mol) and steric bulk. Such complexity may hinder blood-brain barrier penetration but improve stability against metabolic degradation.

Hypothetical Pharmacological Implications

- Target Compound : The balance of lipophilic (3,4-dimethylphenyl) and polar (3-methoxyphenyl) groups may favor moderate solubility and tissue penetration, making it suitable for oral administration.

- Compound : Simpler substituents could result in faster metabolic clearance but improved solubility.

- Compound : High molecular weight and complex substituents may limit bioavailability but enhance receptor affinity in specific therapeutic contexts.

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 414.91 g/mol. The compound features a triazine ring substituted with various functional groups that may contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that triazine derivatives can act as inhibitors for various enzymes. For instance, studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition constants (IC50 values) for these enzymes can be as low as 0.051 µM for AChE and around 9 µM for BACE1 in structurally similar compounds .

Case Studies

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a related triazine derivative against oxidative stress-induced neuronal damage. The compound exhibited significant neuroprotection at concentrations ranging from 10 µM to 50 µM, suggesting that the triazine core may confer protective effects through antioxidant mechanisms .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various human cancer cell lines revealed that certain triazine derivatives possess selective cytotoxicity. For example, compounds with similar structural motifs showed IC50 values ranging from 15 µM to 30 µM against breast and lung cancer cell lines . This indicates a potential role for this compound in cancer therapy.

Data Table: Biological Activity Overview

Q & A

Basic Questions

What are the key steps for synthesizing this triazine derivative, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitution reactions on a cyanuric chloride backbone. Key steps include:

Substitution at N2 : React cyanuric chloride with 3,4-dimethylaniline under controlled pH (8–9) and low temperature (0–5°C) to prevent di-/tri-substitution .

Substitution at N4 : Introduce 3-methoxyaniline via a reflux reaction in polar aprotic solvents (e.g., THF or DMF) at 60–80°C .

Pyrrolidine addition : Use a Buchwald-Hartwig amination or nucleophilic aromatic substitution for the pyrrolidin-1-yl group at position 6, often requiring Pd catalysts or strong bases .

Optimization : Reaction yields improve with continuous flow synthesis (e.g., microreactors) to enhance mixing and heat transfer . Monitor intermediates via TLC/HPLC and adjust stoichiometry to suppress byproducts like tri-substituted impurities .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~468) and isotopic patterns consistent with Cl⁻ counterion .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

How do substituents (3,4-dimethylphenyl, 3-methoxyphenyl) influence binding affinity to biological targets?

Methodological Answer:

The substituents modulate electronic and steric effects:

- 3,4-Dimethylphenyl : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) via π-π stacking .

- 3-Methoxyphenyl : The methoxy group increases electron density, improving hydrogen-bond acceptor capacity with residues like Asp or Glu .

Experimental Design :

Perform molecular docking (AutoDock Vina) to predict binding modes.

Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD).

Compare with analogs lacking substituents (e.g., unsubstituted phenyl) to isolate effects .

How can contradictory data on solubility and bioavailability be resolved?

Methodological Answer:

Contradictions arise from:

- Salt form : Hydrochloride salts improve aqueous solubility but may precipitate at physiological pH. Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Polymorphism : Use DSC/TGA to identify hydrate/anhydrous forms impacting dissolution rates .

Mitigation Strategies : - Co-crystallize with cyclodextrins or use nanoemulsions to enhance bioavailability .

- Conduct molecular dynamics simulations to predict aggregation tendencies .

What experimental models are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

Prioritize models based on target enzymes:

- Kinase Inhibition : Use in vitro assays with recombinant kinases (e.g., EGFR, VEGFR) and ATP-competitive ELISA kits .

- CYP450 Interactions : Screen with human liver microsomes and LC-MS/MS to quantify metabolite formation .

- Cell-Based Assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) with IC50 calculations via MTT assays. Include positive controls (e.g., doxorubicin) .

How can computational methods improve SAR studies for this compound?

Methodological Answer:

Leverage quantitative structure-activity relationship (QSAR) models:

Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE .

Machine Learning : Train models on datasets of triazine analogs with known IC50 values to predict bioactivity .

Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to prioritize synthetic targets .

Data Contradiction Analysis

Conflicting reports on metabolic stability: How to validate findings?

Methodological Answer:

Discrepancies may stem from:

- Species Differences : Compare metabolism in human vs. rat hepatocytes using LC-HRMS .

- Enzyme Isoforms : Use recombinant CYP3A4/2D6 to isolate metabolic pathways .

Validation : - Conduct stable isotope tracing with ¹³C-labeled compound to track major metabolites .

- Cross-validate with in silico tools like ADMET Predictor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.